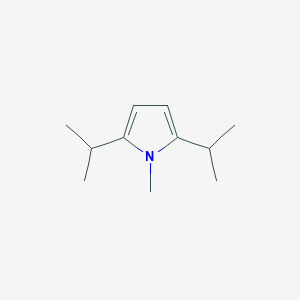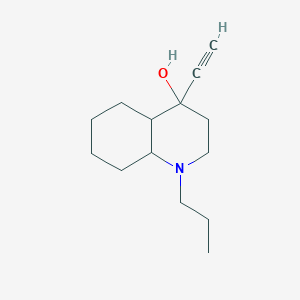
2,5-Diisopropyl-1-methyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diisopropyl-1-methyl-1H-pyrrole is a heterocyclic organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two isopropyl groups and one methyl group attached to the pyrrole ring, making it a substituted pyrrole derivative. Pyrroles are known for their biological and chemical significance, often found in natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diisopropyl-1-methyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with appropriate amines under acidic conditions to form the pyrrole ring . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with isopropyl-substituted amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of substituted pyrroles like this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diisopropyl-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,5-diones under specific conditions.
Reduction: Reduction reactions can convert the pyrrole ring into pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, pyrrolidines, and pyrrole-2,5-diones, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5-Diisopropyl-1-methyl-1H-pyrrole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Diisopropyl-1-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethyl-1H-pyrrole: Lacks the isopropyl groups, making it less sterically hindered.
2,5-Diisopropyl-1H-pyrrole: Similar structure but without the methyl group.
1-Methyl-1H-pyrrole: Contains only a methyl group, lacking the isopropyl groups.
Uniqueness
2,5-Diisopropyl-1-methyl-1H-pyrrole is unique due to the presence of both isopropyl and methyl groups, which influence its chemical reactivity and biological activity. The steric and electronic effects of these substituents make it distinct from other pyrrole derivatives .
Propiedades
Fórmula molecular |
C11H19N |
|---|---|
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
1-methyl-2,5-di(propan-2-yl)pyrrole |
InChI |
InChI=1S/C11H19N/c1-8(2)10-6-7-11(9(3)4)12(10)5/h6-9H,1-5H3 |
Clave InChI |
VCZKROWIUHDWAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(N1C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)



![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)





![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)

